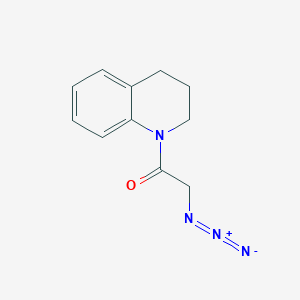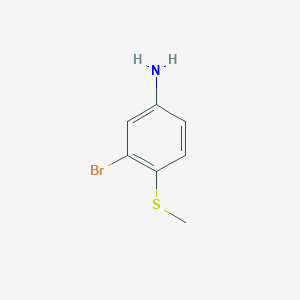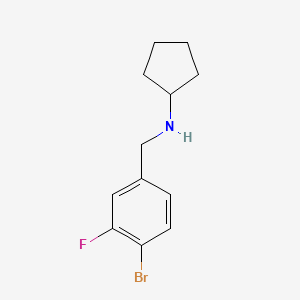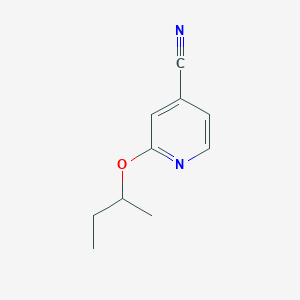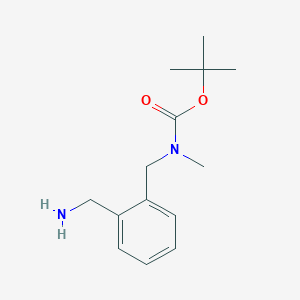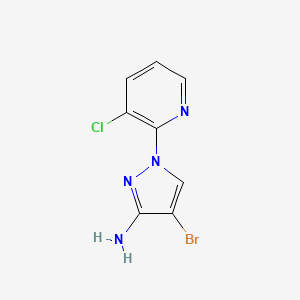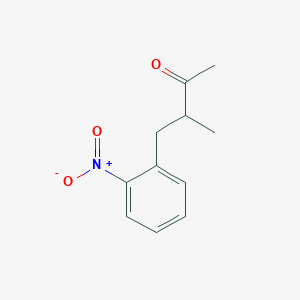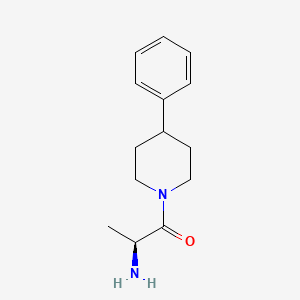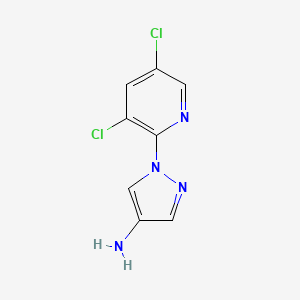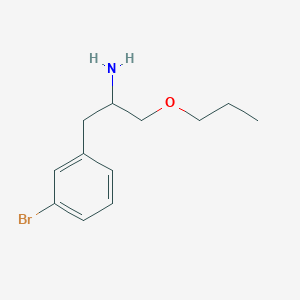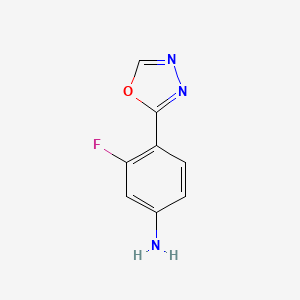
3-氟-4-(1,3,4-噁二唑-2-基)苯胺
描述
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
科学研究应用
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用机制
Target of Action
The primary target of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is the Epidermal Growth Factor Receptor (EGFR) enzyme . EGFR plays a critical role in controlling the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
The compound shows a robust inhibitory effect against the EGFR wild-type enzyme . It has been observed to have a 10-fold inferior potency against the mutant form of EGFR . This suggests that the compound interacts with its targets, leading to changes in their activity.
Result of Action
The compound’s action results in significant anticancer efficacy . It has been found to display potent cytotoxicity, with some compounds showing superior potency compared to established anticancer drugs . Furthermore, the compound has been observed to cause cell cycle arrest at G1/G0 and G2 phases .
生化分析
Biochemical Properties
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is crucial in the modulation of inflammatory responses. Additionally, 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline has shown potential in binding to epidermal growth factor receptor (EGFR), which is important in cell signaling pathways .
Cellular Effects
The effects of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline on various cell types and cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, particularly those involving EGFR . This modulation can lead to changes in gene expression and cellular metabolism, impacting processes such as cell proliferation and apoptosis. In cancer cells, 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline has shown potential in inhibiting cell growth and inducing cell cycle arrest .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, such as COX-2 and EGFR, inhibiting their activity . This inhibition can lead to a decrease in inflammatory responses and the suppression of cancer cell growth. Additionally, 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline can influence gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline remains stable under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic potential. Studies have shown that 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline can cross cell membranes and reach intracellular targets, enhancing its efficacy in modulating cellular processes .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is crucial for its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding the subcellular distribution of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves a copper-catalyzed domino reaction that integrates consecutive condensation, base-promoted ring-opening, and decarboxylative coupling for intramolecular C–O bond formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be potential approaches for industrial-scale production.
化学反应分析
Types of Reactions
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
相似化合物的比较
Similar Compounds
1,3,4-Oxadiazole: A parent compound with similar structural features.
1,2,4-Oxadiazole: Another isomer with different biological activities.
5-Substituted-1,3,4-oxadiazoles: Compounds with various substituents that exhibit diverse pharmacological properties.
Uniqueness
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and potential as a therapeutic agent .
属性
IUPAC Name |
3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-7-3-5(10)1-2-6(7)8-12-11-4-13-8/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARQNTOPRMEPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


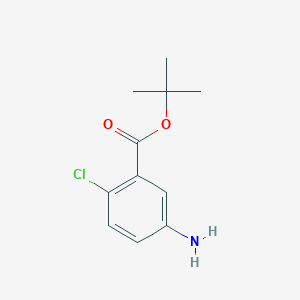
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine](/img/structure/B1444893.png)
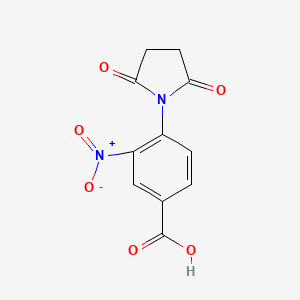
![1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1444896.png)
